molecular formula C6H7BrN2 B12870823 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole CAS No. 923036-02-6

3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Cat. No.: B12870823
CAS No.: 923036-02-6
M. Wt: 187.04 g/mol
InChI Key: IEGRHTSSJLMBIL-UHFFFAOYSA-N
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Description

3-Bromo-1-ethenyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, characterized by the presence of a bromine atom, an ethenyl group, and a methyl group on the pyrazole ring, is of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole typically involves the bromination of 1-ethenyl-5-methyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., m-CPBA, OsO4), solvents (e.g., dichloromethane, acetone).

    Reduction: Hydrogen gas, catalysts (e.g., Pd/C), solvents (e.g., ethanol, methanol).

Major Products:

  • Substitution reactions yield various substituted pyrazoles.
  • Oxidation reactions produce epoxides or diols.
  • Reduction reactions result in ethyl-substituted pyrazoles.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and ethenyl group can influence its binding affinity and specificity towards these targets . Detailed studies on its interaction with specific pathways and molecular targets are essential to fully understand its mechanism of action .

Properties

CAS No.

923036-02-6

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

3-bromo-1-ethenyl-5-methylpyrazole

InChI

InChI=1S/C6H7BrN2/c1-3-9-5(2)4-6(7)8-9/h3-4H,1H2,2H3

InChI Key

IEGRHTSSJLMBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C=C)Br

Origin of Product

United States

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